methyl 3-[(2-fluorobenzoyl)amino]-1H-indole-2-carboxylate
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Overview
Description
Methyl 3-[(2-fluorobenzoyl)amino]-1H-indole-2-carboxylate is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and pharmaceuticals. This compound is characterized by the presence of a fluorobenzoyl group attached to an indole core, making it a valuable molecule for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-[(2-fluorobenzoyl)amino]-1H-indole-2-carboxylate typically involves the reaction of 2-fluorobenzoyl chloride with methyl 3-amino-1H-indole-2-carboxylate. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(2-fluorobenzoyl)amino]-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzoyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
Methyl 3-[(2-fluorobenzoyl)amino]-1H-indole-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 3-[(2-fluorobenzoyl)amino]-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The fluorobenzoyl group enhances its binding affinity and specificity, making it a potent molecule for various biological processes .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-amino-1H-indole-2-carboxylate
- Methyl 4-[(2-fluorobenzoyl)amino]benzoate
- Indole-3-carboxylic acid derivatives
Uniqueness
Methyl 3-[(2-fluorobenzoyl)amino]-1H-indole-2-carboxylate is unique due to the presence of the fluorobenzoyl group, which imparts distinct chemical and biological properties. This makes it more reactive and potentially more effective in various applications compared to its analogs .
Properties
CAS No. |
383904-36-7 |
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Molecular Formula |
C17H13FN2O3 |
Molecular Weight |
312.29 g/mol |
IUPAC Name |
methyl 3-[(2-fluorobenzoyl)amino]-1H-indole-2-carboxylate |
InChI |
InChI=1S/C17H13FN2O3/c1-23-17(22)15-14(11-7-3-5-9-13(11)19-15)20-16(21)10-6-2-4-8-12(10)18/h2-9,19H,1H3,(H,20,21) |
InChI Key |
WPLVCKVWTOTHPF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C2=CC=CC=C2N1)NC(=O)C3=CC=CC=C3F |
solubility |
2.1 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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